molecular formula C24H22ClN3O3 B5769192 N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No. B5769192
M. Wt: 435.9 g/mol
InChI Key: SAVNNRNKQZXYNF-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

CEP-33779 exerts its pharmacological effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and immune response. By inhibiting NF-κB, CEP-33779 can reduce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects:
CEP-33779 has been found to exert several biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, inducing apoptosis, and modulating the immune response. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation in animal models of autoimmune disorders, and modulate the immune response in animal models of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CEP-33779 is its selectivity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several potential future directions for research on CEP-33779 include:
1. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders.
2. Developing more potent and selective inhibitors of NF-κB that can overcome the limitations of CEP-33779.
3. Studying the molecular mechanisms underlying the pharmacological effects of CEP-33779, including its effects on gene expression and protein signaling pathways.
4. Investigating the potential synergistic effects of CEP-33779 with other drugs and therapies in various diseases.
5. Developing new formulations and delivery methods for CEP-33779 to improve its solubility and bioavailability in vivo.
In conclusion, CEP-33779 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for NF-κB inhibition makes it a useful tool for studying the role of NF-κB in various physiological and pathological processes. However, further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects and to develop more potent and selective inhibitors of NF-κB.

Synthesis Methods

The synthesis of CEP-33779 involves several steps, including the condensation of 3-chlorobenzoyl hydrazide with ethyl 2-bromoacetate to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form the corresponding ketone, which is further reacted with N-(3-bromophenyl) acetamide to yield the final product.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown that this compound can inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response.

properties

IUPAC Name

3-chloro-N-[(E)-1-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-16(27-28-24(30)19-6-3-7-20(25)14-19)18-5-4-8-21(15-18)26-23(29)13-17-9-11-22(31-2)12-10-17/h3-12,14-15H,13H2,1-2H3,(H,26,29)(H,28,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNNRNKQZXYNF-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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